molecular formula C19H17N3O3S B3126814 N-phenyl-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide CAS No. 337922-60-8

N-phenyl-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide

Cat. No.: B3126814
CAS No.: 337922-60-8
M. Wt: 367.4 g/mol
InChI Key: VASWUPKDVWAVOY-UHFFFAOYSA-N
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Description

N-phenyl-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide is an organic compound with the CAS Number 215917-77-4 and the molecular formula C 19 H 17 N 3 O 3 S . As a functionalized acetamide, this compound is of significant interest in medicinal and synthetic chemistry. The acetamide moiety is a common feature in many pharmacologically active substances and is known to possess therapeutic potential for targeting various diseases . Furthermore, the integration of a phenylsulfonyl group and a pyridinyl ring within its structure is particularly noteworthy. Sulfur-containing functional groups, including sulfonamides, are found in a broad range of FDA-approved medications and are pivotal in the development of new therapeutic agents . This combination of features makes this compound a valuable chemical intermediate . Its primary research applications include use as a building block in synthetic organic chemistry, the exploration of structure-activity relationships in drug discovery, and serving as a precursor for the development of novel chemical entities. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[benzenesulfonyl(pyridin-2-yl)amino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-19(21-16-9-3-1-4-10-16)15-22(18-13-7-8-14-20-18)26(24,25)17-11-5-2-6-12-17/h1-14H,15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASWUPKDVWAVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone through the reaction of an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation, typically using sulfur trioxide or chlorosulfonic acid.

    Incorporation of the Pyridinyl Group: The pyridinyl group is attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-phenyl-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-phenyl-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Spectral and Physicochemical Properties

  • IR Spectroscopy : Piperidine analogs exhibit N-H and C-H stretching vibrations near 3400 cm<sup>−1</sup>, C=C stretching at ~1500 cm<sup>−1</sup>, and SO2 vibrations at ~1300 cm<sup>−1</sup> .
  • <sup>1</sup>H-NMR : Aromatic protons in methoxyphenyl derivatives (e.g., 3b-d ) resonate at δ 6.8–7.2, while piperidine protons appear as multiplet signals near δ 3.0–3.5 .

Other Sulfonamide-Acetamide Derivatives

N-Hydroxy-2-[(Phenylsulfonyl)Amino]Acetamides ()

These derivatives lack the 2-pyridinyl/piperidine substituent but retain the sulfonamide-acetamide scaffold. QSAR studies reveal that electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenylsulfonyl moiety enhance matrix metalloproteinase (MMP) inhibition by stabilizing enzyme-ligand interactions .

Thiadiazole and Triazole Derivatives ()

Compounds like 2-{[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-biphenylyl)acetamide () incorporate pyridine rings but differ in their core structure (triazole vs. acetamide).

Research Findings and Implications

  • Piperidine vs. In contrast, the aromatic 2-pyridinyl group in the target compound may confer metabolic stability and stronger enzyme binding via π-π interactions .
  • Enzyme Selectivity : Piperidine derivatives show cholinesterase inhibition, while MMP inhibitors () emphasize sulfonamide substituent effects. The target compound’s pyridinyl group could redirect selectivity toward kinases or other pyridine-sensitive targets.

Biological Activity

N-phenyl-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide, also known by its CAS number 337922-60-8, is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of bacterial aminoacyl-tRNA synthetase. This article explores its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C19H17N3O3S
  • Molecular Weight : 367.42 g/mol
  • Density : 1.372 g/cm³ (predicted)
  • pKa : 13.00 (predicted)

This compound functions primarily as an inhibitor of bacterial aminoacyl-tRNA synthetases. These enzymes are crucial for protein synthesis in bacteria, and their inhibition can lead to antimicrobial effects. The compound's ability to bind to the active site of these enzymes prevents the attachment of amino acids to their corresponding tRNA, disrupting protein synthesis and ultimately leading to bacterial cell death .

Biological Activity

The biological activity of this compound has been investigated in various studies:

  • Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit potent activity against a range of Gram-positive and Gram-negative bacteria. The specific mechanism involves competitive inhibition of the aminoacyl-tRNA synthetase, which is critical for bacterial growth and replication .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. For example, exposure to varying concentrations resulted in significant reductions in cell viability, as measured by assays such as MTT and LDH release .
  • Structure-Activity Relationship (SAR) : The presence of the phenylsulfonyl and pyridinyl groups appears to enhance the binding affinity for the target enzyme, contributing to the compound's efficacy as an antimicrobial agent .

Case Study 1: Antimicrobial Efficacy

A study published in Antibiotics evaluated the antimicrobial properties of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting strong antibacterial potential.

Case Study 2: Cytotoxicity in Cancer Cells

In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in increased apoptosis rates and elevated levels of reactive oxygen species (ROS). This suggests that the compound may exert its effects through oxidative stress pathways, leading to programmed cell death .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits aminoacyl-tRNA synthetase

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
Phenylsulfonyl GroupEnhances binding affinity
Pyridinyl GroupContributes to antimicrobial properties

Q & A

Q. Basic

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (δ 7.0–8.5 ppm) and sulfonyl/acetamide carbonyl groups (δ ~165–175 ppm).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, observing the [M+H]+^+ peak.
  • X-ray Diffraction : Analyze single crystals (grown via ethanol evaporation) to determine bond angles, torsion angles (e.g., C–S–N–C conformation at ~-58.8°), and hydrogen-bonding networks (N–H···O interactions) .

What in vivo models are suitable for evaluating anticonvulsant activity, and how to interpret conflicting results?

Q. Advanced

  • Models :
    • Maximal Electroshock (MES) : Screens for generalized tonic-clonic seizure suppression.
    • Subcutaneous Pentylenetetrazol (scPTZ) : Identifies compounds effective against absence seizures.
  • Data Contradictions : Inactive scPTZ results (despite MES activity) may indicate target specificity. For example, derivatives with 3-trifluoromethyl groups showed MSE efficacy but no scPTZ activity, suggesting voltage-gated sodium channel modulation over GABAergic pathways .
  • Resolution : Cross-validate with 6-Hz psychomotor seizure models to assess partial epilepsy relevance .

How to design analogues for structure-activity relationship (SAR) studies?

Q. Advanced

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -CF₃) : Enhance MES activity by increasing lipophilicity and membrane penetration.
    • Steric Hindrance : Bulky substituents (e.g., 3-chloro) may reduce binding affinity to target channels.
  • Methodology :
    • Library Synthesis : Use parallel synthesis to generate derivatives with systematic substituent variations.
    • Pharmacophore Mapping : Identify critical moieties (e.g., sulfonyl group for hydrogen bonding) via molecular docking .

How to analyze crystal structure and hydrogen-bonding patterns?

Q. Advanced

  • X-ray Crystallography :
    • Data Collection : Use a diffractometer (e.g., Oxford Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å).
    • Refinement : Apply SHELXL-97 for structure solution, refining anisotropic displacement parameters.
    • Hydrogen Bonding : Identify N–H···O interactions (2.8–3.0 Å) between sulfonyl oxygen and acetamide NH, stabilizing the orthorhombic lattice .

What safety protocols are recommended for handling this compound?

Q. Basic

  • First Aid :
    • Inhalation : Move to fresh air; administer artificial respiration if needed.
    • Skin Contact : Wash with soap/water for 15 minutes.
    • Eye Exposure : Rinse with water for 15 minutes; consult a physician.
  • PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid dust inhalation .

How to resolve discrepancies in pharmacological data across experimental models?

Q. Advanced

  • Case Study : MES-active but scPTZ-inactive compounds may target distinct pathways (e.g., sodium vs. calcium channels).
  • Approach :
    • Mechanistic Studies : Perform patch-clamp assays on neuronal cells to identify ion channel targets.
    • Metabolic Profiling : Assess liver microsome stability to rule out pharmacokinetic variability .

What analytical techniques confirm purity and structural integrity?

Q. Basic

  • HPLC : Use a C18 column (acetonitrile/water gradient) to quantify impurities (<1%).
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperature (>200°C indicates thermal stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-phenyl-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide
Reactant of Route 2
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N-phenyl-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.